Cas no 851809-48-8 (5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- F0631-0074
- 5-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 851809-48-8
- 5-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- AKOS024589605
- CCG-28814
-
- インチ: 1S/C18H22ClN5OS/c1-3-22-8-10-23(11-9-22)15(13-4-6-14(19)7-5-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3
- InChIKey: BTIVDEJBYPHZLT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1=C(N2C(=NC(C)=N2)S1)O)N1CCN(CC)CC1
計算された属性
- せいみつぶんしりょう: 391.1233592g/mol
- どういたいしつりょう: 391.1233592g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 85.1Ų
5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0074-4mg |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0631-0074-5μmol |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0074-1mg |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0631-0074-3mg |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0074-5mg |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0074-2μmol |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0631-0074-2mg |
5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-48-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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5-(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Introduction to 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol (CAS No. 851809-48-8)
5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol (CAS No. 851809-48-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. The compound's structure includes a triazolo-thiazole core, a chlorophenyl group, and an ethylpiperazine moiety, which collectively contribute to its pharmacological properties.
The triazolo-thiazole core is a privileged scaffold in medicinal chemistry due to its ability to modulate various biological targets. This core structure is often associated with compounds that exhibit potent and selective activity against a range of therapeutic targets, including enzymes, receptors, and ion channels. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The ethylpiperazine moiety, on the other hand, is known for its ability to interact with central nervous system (CNS) receptors, making it a valuable component in the design of CNS-active drugs.
Recent studies have highlighted the potential of 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can effectively modulate neurotransmitter systems involved in conditions such as anxiety and depression. Specifically, it has been found to interact with serotonin and dopamine receptors, which are key targets for the treatment of these disorders.
In addition to its potential in neurological disorders, 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol has also shown promise in the field of oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol have also been extensively studied. Its lipophilic nature allows for good oral bioavailability and distribution to target tissues. However, like many complex organic compounds, it may also exhibit certain metabolic liabilities that need to be carefully considered during drug development. Metabolism studies have identified several major metabolites formed through hepatic metabolism via cytochrome P450 enzymes.
To further optimize the therapeutic potential of 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol, researchers are exploring various strategies such as prodrug approaches and structural modifications. These efforts aim to enhance its stability, reduce side effects, and improve overall efficacy. For example, prodrug strategies can be employed to increase the compound's solubility and reduce first-pass metabolism.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol in human subjects. Early-phase trials have shown promising results in terms of safety profiles and preliminary efficacy data. These trials are crucial for determining the optimal dosing regimens and identifying any potential adverse effects that may need to be addressed.
In conclusion, 5-(4-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl-2-Methyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol (CAS No. 851809-48-8) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various medical conditions.
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